Apilimod
Overview
Description
Synthesis Analysis
Apilimod selectively suppresses the synthesis of IL-12 and IL-23 by inhibiting the phosphotransferase activity of TLR-4 regulator lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) .Molecular Structure Analysis
The molecular structure of Apilimod consists of a core pyrimidine ring with a morpholine substituent and an ethoxypyridyl substituent . The IUPAC name for Apilimod is N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine .Chemical Reactions Analysis
Apilimod inhibits the lipid kinase enzyme PIKfyve, which synthesizes two lipids, PtdIns5P and PtdIns(3,5)P2. These syntheses are efficiently and similarly inhibited by Apilimod (ID50 = 0.4 nM) in in vitro assays .Physical And Chemical Properties Analysis
Apilimod has a molecular formula of C23H26N6O2 and a molecular weight of 418.49 g/mol . It is soluble in DMSO at a concentration of ≥ 45 mg/mL .Scientific Research Applications
Inhibition of PIKfyve Kinase for B-cell Non-Hodgkin Lymphoma Treatment
Apilimod has shown effectiveness as an inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase, demonstrating selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) compared to normal cells. Its mechanism involves inducing lysosome dysfunction, which disrupts lysosomal homeostasis and contributes to its cytotoxicity. This discovery highlights a novel approach for treating B-NHL (Gayle et al., 2017).
Role in Autoimmune Diseases and Common Variable Immunodeficiency
Apilimod, identified as an inhibitor of IL-12 and IL-23 production, has potential applications in treating autoimmune diseases, including Crohn's disease and rheumatoid arthritis. It operates by preventing the nuclear translocation of c-Rel, a critical factor in cytokine production. Clinical trials have observed promising outcomes in Crohn's disease patients treated with apilimod (Billich, 2007).
COVID-19 Treatment Considerations
Apilimod's role as a PIKfyve inhibitor places it under investigation for COVID-19 treatment. However, concerns exist regarding its potential to exacerbate immunosuppression observed in COVID-19 patients, as it might block crucial antiviral immune responses (Baranov, Bianchi, & van den Bogaart, 2020).
Efficacy Against Filoviral Infections
Apilimod has shown efficacy in inhibiting entry and infection of Ebola and Marburg viruses, functioning primarily as an entry inhibitor. It blocks the trafficking of these viruses to endolysosomes, which are essential for their replication, demonstrating its potential as a therapeutic agent for filoviral infections (Nelson et al., 2017).
Prevention of Cardiac Fibrotic Remodeling
Apilimod can modulate the TGFβ signaling pathway, impacting cardiac pathological fibrotic remodeling. Its action includes controlling TGFβ-dependent activation of primary murine cardiacfibroblasts and inducing TGFβ receptor blockade in intracellular vesicles. This suggests a novel function for PIKfyve in controlling myocardial fibrotic remodeling and positions Apilimod as a potential therapeutic agent for preventing adverse fibrotic remodeling in the heart (Cinato et al., 2021).
Targeting Lysosome Homeostasis in B-cell Non-Hodgkin Lymphoma
Research further establishes Apilimod as a potent and selective cytotoxic agent against B-NHL by targeting PIKFYVE. It induces cell death through broad disruption of lysosome homeostasis, characterized by lysosomal swelling and impaired maturation of lysosomal enzymes. This indicates the therapeutic potential of disrupting lysosome homeostasis in cancer treatment (Gayle et al., 2017).
Impact on Molecular Dynamics in Antiviral Drugs
A study on the molecular dynamics of Apilimod revealed that the rotational dynamics of its methyl groups are significantly faster than those in other antiviral drugs like remdesivir. This insight into the biochemical activity of Apilimod contributes to the understanding of its efficacy and potential as an antiviral agent (Mamontov et al., 2021).
Inhibition of IL-12 and IL-23 in Psoriasis
Apilimod has demonstrated efficacy in reducing dendritic cell infiltration in psoriasis by selectively suppressing the synthesis of IL-12 and IL-23. Clinical studies have shown significant improvements in patients with psoriasis, highlighting its potential as a treatment for Th1- and Th17-mediated inflammatory diseases (Wada et al., 2012).
Autophagy-Targeted Therapy in Lymphoma
Apilimod, as a PIKfyve inhibitor, induces significant cytotoxicity in B-cell NHL by inhibiting the autophagy flux and perturbing lysosome homeostasis. This approach represents a novel avenue for autophagy-targeted therapy in lymphoma treatment (Alinari, 2017).
Safety And Hazards
properties
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAZIJJKRAJAV-KOEQRZSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apilimod | |
CAS RN |
541550-19-0 | |
Record name | Apilimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0541550190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apilimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APILIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFW2K84S4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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